molecular formula C13H16O2 B3104975 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid CAS No. 151157-51-6

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Cat. No. B3104975
CAS RN: 151157-51-6
M. Wt: 204.26 g/mol
InChI Key: CLSRUFAQOVMBBX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid is represented by the formula C13H16O2 . This indicates that the molecule consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The synthesis and characterization of compounds related to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid have been explored for their potential in organic chemistry, including the development of enantiopure cyclobutane amino acids and amino alcohols. These compounds are synthesized from precursors like (+)-(1R)-α-pinene and are utilized to prepare enantiopure oligopeptides and cyclobutane-based carbocyclic nucleosides, indicating their significant role in peptide and nucleoside chemistry (C. Balo et al., 2005).

  • Research on dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized via the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate, contributes to the understanding of cyclobutane ring structures. The study includes an analysis of its planarity and interactions within the crystal structure, offering insights into cyclobutane chemistry and its potential applications in material science and crystallography (G. Shabir et al., 2020).

  • Anionic ring-opening polymerization research involving phenyl-substituted silacyclobutanes, including compounds similar to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, has implications for polymer chemistry. This research provides a basis for developing new polymeric materials with unique properties, such as varying glass transition temperatures, showcasing the versatility of cyclobutane derivatives in polymer science (Kozo Matsumoto et al., 2000).

Structural and Conformational Studies

  • Studies on the stereochemistry and structural properties of cyclobutane derivatives, including the synthesis of enantiomerically pure forms and their incorporation into rigid peptides, have been conducted. These studies emphasize the cyclobutane ring's role as a structure-promoting unit, influencing molecule rigidity and hydrogen bonding patterns, which are critical for developing novel peptide-based materials and drugs (Sandra Izquierdo et al., 2005).

Future Directions

The future directions for the use and study of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid are not clear from the information available. It is used for research purposes , but further studies could reveal more about its properties and potential applications.

properties

IUPAC Name

3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-12(2)8-13(9-12,11(14)15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSRUFAQOVMBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243359
Record name 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

CAS RN

151157-51-6
Record name 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151157-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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